
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a brominated tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine typically involves the bromination of a tert-butylphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The brominated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a pyridine boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Various Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Another brominated pyridine derivative with similar reactivity.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: A compound with a similar tert-butylphenyl group but different functional groups.
Uniqueness
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a tert-butyl group on the phenyl ring provides opportunities for selective functionalization and derivatization .
Propriétés
Formule moléculaire |
C15H16BrN |
|---|---|
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
4-(3-bromo-5-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)13-8-12(9-14(16)10-13)11-4-6-17-7-5-11/h4-10H,1-3H3 |
Clé InChI |
KXMYNRUDMPFJQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





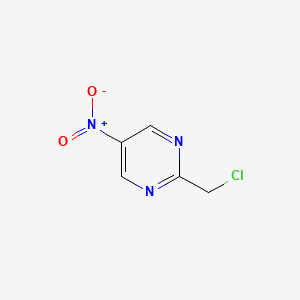
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)

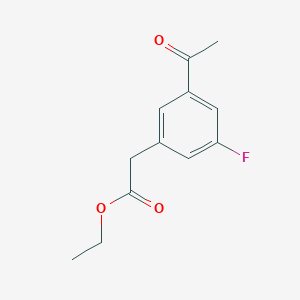
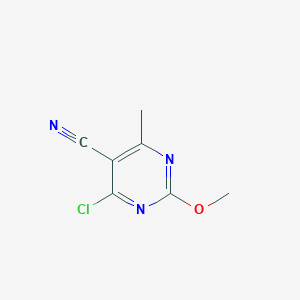

![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
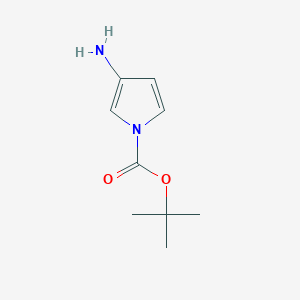
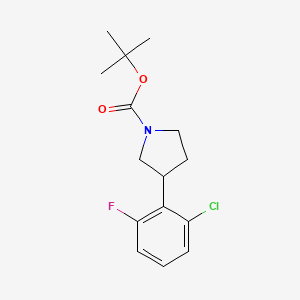
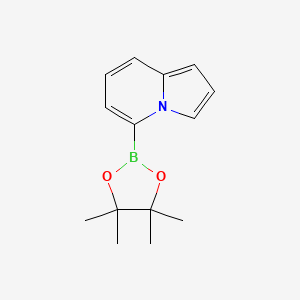
![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)
